molecular formula C6H12ClNO B1524758 ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride CAS No. 77745-28-9

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Cat. No. B1524758
CAS RN: 77745-28-9
M. Wt: 149.62 g/mol
InChI Key: DFJSXBUVSKWALM-IBTYICNHSA-N
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Description

“((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 287717-44-6 . It has a molecular weight of 149.62 . The IUPAC name for this compound is [(1R,4S)-4-amino-2-cyclopenten-1-yl]methanol hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 130-131 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure .

properties

IUPAC Name

[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSXBUVSKWALM-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

CAS RN

287717-44-6
Record name [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Reactant of Route 2
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Reactant of Route 3
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Reactant of Route 4
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((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Reactant of Route 5
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Reactant of Route 6
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

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